Myostatin Suppression vs L-Leucine
Calcium 4-methyl-2-oxovalerate (KIC) demonstrates significantly greater suppression of myostatin mRNA expression, a key negative regulator of muscle growth, compared to L-leucine in a direct head-to-head cell culture assay. This provides a quantitative differentiation metric relevant for research targeting muscle wasting disorders [1].
| Evidence Dimension | Suppression of myostatin mRNA expression |
|---|---|
| Target Compound Data | -26.37 ± 4.11% reduction in myostatin mRNA expression |
| Comparator Or Baseline | L-leucine (effect magnitude not reported as comparable) |
| Quantified Difference | KIC suppressed myostatin expression significantly more effectively than L-leucine (p < 0.01) [1] |
| Conditions | C2C12 myotubes treated with conditioned media from C26 or 4T1 cancer cells to induce cachexia in vitro |
Why This Matters
This data provides a quantitative, mechanism-based justification for selecting KIC over L-leucine in experimental models of muscle atrophy or cachexia where myostatin pathway modulation is the primary endpoint.
- [1] Lim P, et al. Alpha-Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models. Journal of Cachexia, Sarcopenia and Muscle. 2025. doi:10.1002/jcsm.13070. View Source
